molecular formula C14H12N2O7S2 B1293639 1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- CAS No. 6838-01-3

1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-

Cat. No. B1293639
CAS RN: 6838-01-3
M. Wt: 384.4 g/mol
InChI Key: ZDBIDERWCKMIAU-UHFFFAOYSA-N
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Description

The compound "1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-" is a derivative of 1,5-naphthalenedisulfonic acid, which is synthesized by treating naphthalene with oleum under specific conditions. The synthesis process involves the consideration of various factors such as the ratio of naphthalene to sulfur trioxide (SO₃), reaction time, temperature, and the concentration of oleum. The optimal conditions for the synthesis have been determined to be at a temperature of 25°C, a molar ratio of SO₃ to naphthalene of 3:1, a concentration of oleum at 20%, and a reaction time of 10 hours, yielding 58% of the desired product .

Synthesis Analysis

The synthesis of 1,5-naphthalenedisulfonic acid is a precursor step to obtaining the compound . The process is sensitive to temperature, concentration of oleum, molar ratio of reactants, and reaction time. The optimal synthesis conditions have been established to maximize yield, which is a crucial aspect for further reactions and derivatization of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through crystallography. For instance, the structure of a related compound, a salt formed from 3,5-dimethylpyrazole and naphthalene-1,5-disulfonic acid, has been determined. This compound crystallizes in the triclinic space group P-1, with specific lattice parameters. The supramolecular architecture involves hydrogen bonds and other noncovalent interactions, which contribute to the stability and three-dimensional framework of the crystal structure .

Chemical Reactions Analysis

The compound of interest is likely to be involved in various chemical reactions due to the presence of reactive functional groups such as the sulfonic acid and the pyrazolyl moiety. For example, related naphthalenesulfonic acid derivatives have been used as intermediates in the preparation of azo dyes, where they undergo coupling reactions with pyrazolones. The reactivity of such compounds is influenced by the presence of substituents on the naphthalene ring and the nature of the functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-naphthalenedisulfonic acid derivatives are influenced by their molecular structure. The presence of sulfonic acid groups makes them highly polar and soluble in water, which is important for their application in dye chemistry and other industrial processes. The compound's stability, solubility, and reactivity are key parameters that determine its suitability for various chemical transformations and applications .

Safety And Hazards

The compound may be corrosive to metals and can cause severe skin burns and eye damage .

properties

IUPAC Name

3-(3-methyl-5-oxo-4H-pyrazol-1-yl)naphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O7S2/c1-8-5-14(17)16(15-8)9-6-11-10(13(7-9)25(21,22)23)3-2-4-12(11)24(18,19)20/h2-4,6-7H,5H2,1H3,(H,18,19,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBIDERWCKMIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064486
Record name 1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-

CAS RN

6838-01-3
Record name 3-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-1,5-naphthalenedisulfonic acid
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Record name 1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name 1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name 1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-1,5-disulphonic acid
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Record name 3-(3-Methyl-5-oxo-2H-pyrazol-1(5H)-yl)naphthalene-1,5-disulfonic acid
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